(R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a 4-methylpyrimidin-2-yloxy substituent. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules targeting enzymes or receptors (e.g., nicotinic acetylcholine receptors or leukotriene A4 hydrolase) . Its stereochemistry (R-configuration) and pyrimidine moiety are critical for modulating selectivity and potency in drug discovery.
Properties
IUPAC Name |
tert-butyl (3R)-3-(4-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-10-5-7-15-12(16-10)19-11-6-8-17(9-11)13(18)20-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTOBXCCXYXSIO-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1314354-75-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O3 |
| Molecular Weight | 279.335 g/mol |
| CAS Number | 1314354-75-0 |
| Density | 1.2±0.1 g/cm³ |
| Boiling Point | 409.1±55.0 °C |
| Melting Point | Not Available |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance, derivatives containing pyrimidine rings have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain pyrimidine derivatives had IC50 values around 92.4 µM against a panel of cancer cell lines including human colon adenocarcinoma and lung carcinoma cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity . In vitro assays have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, some derivatives demonstrated significant inhibition of COX-2 with IC50 values comparable to established anti-inflammatory drugs such as celecoxib . This suggests that this compound may possess similar therapeutic potential.
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymes : The compound has shown inhibitory potency against enzymes such as Human Deacetylase Sirtuin 2 and Carbonic Anhydrase, which are involved in cancer progression and inflammation .
- Cell Signaling Pathways : It may modulate pathways associated with apoptosis and cell proliferation, leading to enhanced cytotoxicity in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological efficacy of related compounds:
- Study on Pyrimidine Derivatives : A review highlighted the synthesis and biological evaluation of pyrimidine derivatives, noting their potential as anti-inflammatory agents with specific focus on COX inhibition .
- Cytotoxicity Assessment : Research involving pyrrolidine derivatives demonstrated enhanced cytotoxicity through structural modifications, suggesting that the presence of specific functional groups can significantly impact their biological activity .
- In Vivo Studies : Experimental models using carrageenan-induced paw edema have shown that certain derivatives exhibit anti-inflammatory effects comparable to indomethacin, further supporting their therapeutic potential .
Scientific Research Applications
Biological Significance
The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the pyrimidine moiety, which is known for its role in various biological processes.
Pharmacological Applications
- Enzyme Inhibition :
- Antimicrobial Activity :
- Neuroprotective Effects :
Case Study 1: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of (R)-3-(4-Methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester to evaluate their efficacy as kinase inhibitors. The results indicated significant inhibition against several cancer-related kinases, leading to reduced cell proliferation in vitro .
Case Study 2: Antimicrobial Properties
A research team investigated the antimicrobial properties of this compound against a panel of bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) that was competitive with existing antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Comparison with Similar Compounds
Research Findings and Implications
- Stereochemistry Matters : The R-configuration in the target compound is critical for its intended bioactivity, as evidenced by reduced efficacy in S-isomers (e.g., ).
- Linker Groups : Oxygen linkers (as in the target compound) favor hydrogen bonding, while sulfanyl groups (e.g., ) enhance lipophilicity but may introduce metabolic liabilities.
- Substituent Effects : Electron-donating groups (e.g., methyl in ) improve stability, whereas halogens (e.g., bromine in ) can modulate target engagement through steric and electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
